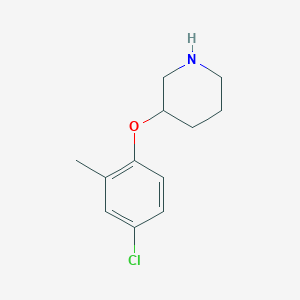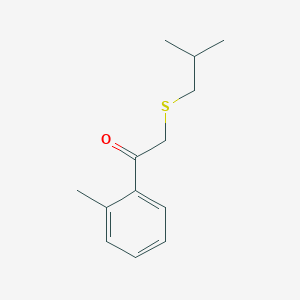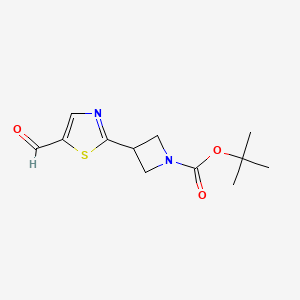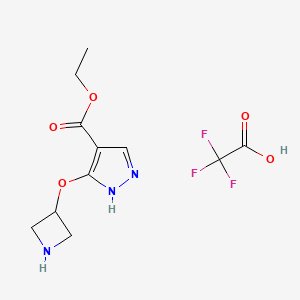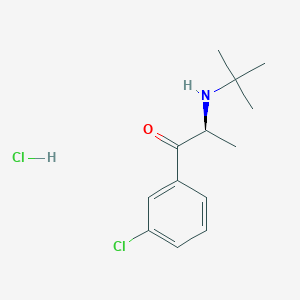
(s)-Bupropion hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(s)-Bupropion hydrochloride is a chiral form of bupropion, a medication primarily used as an antidepressant and smoking cessation aid. It is a norepinephrine-dopamine reuptake inhibitor (NDRI) and is known for its unique pharmacological profile compared to other antidepressants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Bupropion hydrochloride typically involves the following steps:
Preparation of the Intermediate: The process begins with the preparation of a key intermediate, such as 3-chloropropiophenone.
Chiral Resolution: The intermediate undergoes chiral resolution to obtain the desired (s)-enantiomer.
Formation of Bupropion: The (s)-enantiomer is then reacted with tert-butylamine to form (s)-Bupropion.
Hydrochloride Formation: Finally, (s)-Bupropion is converted to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the synthesis in batches.
Purification: The product is purified using techniques such as crystallization and chromatography.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
(s)-Bupropion hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form metabolites.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Nucleophilic substitution reactions can modify its structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions typically involve nucleophiles like sodium hydroxide or ammonia.
Major Products
The major products formed from these reactions include various metabolites and derivatives of (s)-Bupropion, which may have different pharmacological properties.
Aplicaciones Científicas De Investigación
(s)-Bupropion hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: Research on its effects on neurotransmitter systems helps in understanding brain function and disorders.
Medicine: It is extensively studied for its antidepressant and smoking cessation properties.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
(s)-Bupropion hydrochloride exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, leading to increased levels of these neurotransmitters in the brain. This action is primarily mediated through its interaction with the norepinephrine and dopamine transporters. The compound also has some antagonistic effects on nicotinic acetylcholine receptors, which contributes to its efficacy in smoking cessation.
Comparación Con Compuestos Similares
Similar Compounds
R-Bupropion: The enantiomer of (s)-Bupropion with different pharmacological properties.
Methylphenidate: Another norepinephrine-dopamine reuptake inhibitor used for ADHD.
Amphetamine: A stimulant that also increases norepinephrine and dopamine levels.
Uniqueness
(s)-Bupropion hydrochloride is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other enantiomers. Its dual role as an antidepressant and smoking cessation aid also sets it apart from other similar compounds.
Propiedades
Número CAS |
324548-45-0 |
|---|---|
Fórmula molecular |
C13H19Cl2NO |
Peso molecular |
276.20 g/mol |
Nombre IUPAC |
(2S)-2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H/t9-;/m0./s1 |
Clave InChI |
HEYVINCGKDONRU-FVGYRXGTSA-N |
SMILES isomérico |
C[C@@H](C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
SMILES canónico |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B13506130.png)
![tert-butyl N-[1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B13506134.png)
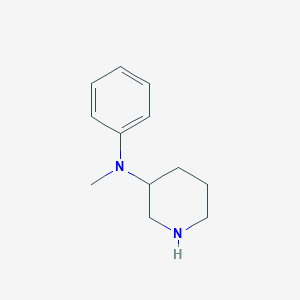
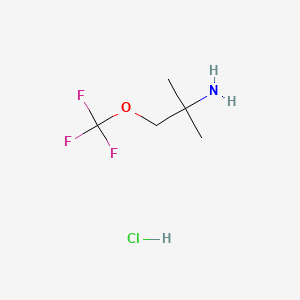
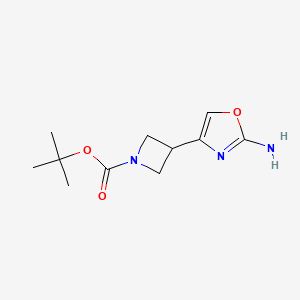
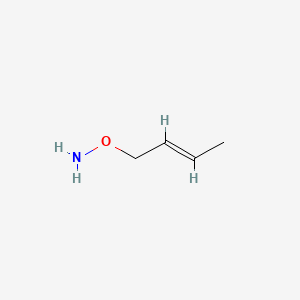
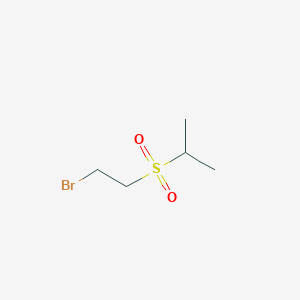
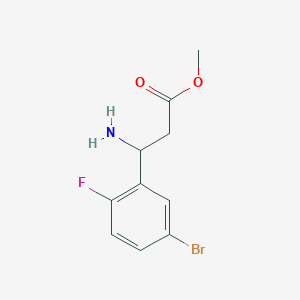
![3-{[(Benzyloxy)carbonyl]amino}-3-(4-tert-butylphenyl)propanoic acid](/img/structure/B13506170.png)
